molecular formula C9H6FNO3 B8778891 methyl 7-fluoro-1,3-benzoxazole-2-carboxylate

methyl 7-fluoro-1,3-benzoxazole-2-carboxylate

Cat. No.: B8778891
M. Wt: 195.15 g/mol
InChI Key: HSOINGQDDBUJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 7-fluoro-1,3-benzoxazole-2-carboxylate is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C9H6FNO3

Molecular Weight

195.15 g/mol

IUPAC Name

methyl 7-fluoro-1,3-benzoxazole-2-carboxylate

InChI

InChI=1S/C9H6FNO3/c1-13-9(12)8-11-6-4-2-3-5(10)7(6)14-8/h2-4H,1H3

InChI Key

HSOINGQDDBUJMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(O1)C(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-fluoro-1,3-benzoxazole-2-carboxylate typically involves the reaction of 2-aminophenol with fluorinated carboxylic acids or their derivatives. One common method includes the cyclization of 2-aminophenol with 7-fluorobenzoic acid under acidic conditions, followed by esterification with methanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal catalysts or nanocatalysts may be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

methyl 7-fluoro-1,3-benzoxazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

methyl 7-fluoro-1,3-benzoxazole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-fluoro-1,3-benzoxazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A parent compound with similar structural features.

    7-fluorobenzoxazole: A closely related compound with a fluorine atom at the same position.

    Methyl benzo[d]oxazole-2-carboxylate: A non-fluorinated analog.

Uniqueness

methyl 7-fluoro-1,3-benzoxazole-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry .

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